molecular formula C11H12N2O5 B1364371 4-Morpholino-3-nitrobenzoic Acid CAS No. 26577-59-3

4-Morpholino-3-nitrobenzoic Acid

Cat. No. B1364371
CAS RN: 26577-59-3
M. Wt: 252.22 g/mol
InChI Key: SREBONXEMNOUKV-UHFFFAOYSA-N
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Description

4-Morpholino-3-nitrobenzoic acid (MNBA) is an organic compound that is widely used in the field of research and industry due to its versatile properties. It is a member of morpholines and is an aromatic compound .


Synthesis Analysis

The synthesis of 4-Morpholino-3-nitrobenzoic Acid could involve a multi-step synthetic sequence . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of 4-Morpholino-3-nitrobenzoic Acid is C11H12N2O5. It has an average mass of 252.223 Da and a monoisotopic mass of 252.074615 Da . The vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .


Chemical Reactions Analysis

The chemical reactions involving 4-Morpholino-3-nitrobenzoic Acid could be complex and may involve multiple steps. For instance, it can be used in the synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the synthesis of new copper (II) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Morpholino-3-nitrobenzoic Acid include a density of 1.4±0.1 g/cm3, boiling point of 477.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

4-Morpholino-3-nitrobenzoic Acid: is utilized in the Suzuki–Miyaura (SM) coupling process, a prominent carbon–carbon bond-forming reaction. Its role is pivotal due to the mild and functional group tolerant conditions of SM coupling, and its involvement as a stable, preparable, and environmentally benign organoboron reagent .

Molecular Docking Studies

The compound is used in molecular docking studies to predict the interaction between a molecule and a protein. This is crucial for understanding the bioactivity of new drugs and their potential as antimicrobial and antitumor agents .

Synthesis of Fluorescent Probes

In the realm of fluorescence microscopy and cellular imaging, 4-Morpholino-3-nitrobenzoic Acid serves as a fundamental component for the synthesis of fluorescent probes. These probes are essential for visualizing cellular components and processes .

Organic Synthesis Reagent

As a reagent in organic synthesis, this compound is involved in various chemical reactions, contributing to the synthesis of complex organic molecules. Its stability and reactivity make it a valuable asset in synthetic chemistry .

Enzymatic Reaction Substrate

It acts as a substrate in enzymatic reactions, facilitating the study of enzyme kinetics and mechanisms. This application is significant in biochemical research and the development of enzyme-based assays .

Metal Complex Formation

4-Morpholino-3-nitrobenzoic Acid: is instrumental in forming metal complexes, which enhances the biological action of ligand compounds. These complexes have applications in studying metalloproteins and developing new materials with unique properties .

Safety and Hazards

4-Morpholino-3-nitrobenzoic Acid can cause serious eye irritation. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-morpholin-4-yl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREBONXEMNOUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392190
Record name 4-(Morpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholino-3-nitrobenzoic Acid

CAS RN

26577-59-3
Record name 4-(Morpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and morpholine (Fluka 69880; 613.06 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 3 hours. The reaction was then allowed to return to room temperature and diluted with water. Extraction with ethyl acetate, drying over sodium sulfate and concentration in vacuo gave a yellow oil. The latter was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added followed by water (15 mL). The reaction mixture was stirred at room temperature for 5 hours. The THF was evaporated and the residue diluted with water. The aqueous phase was washed with Et2O and acidified to pH 5 with acetic acid. Extraction with Et2O followed by drying over magnesium sulfate and concentration in vacuo afforded the title compound (548 mg, 93%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
613.06 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
93%

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